Ethyl 4-(1,3-benzodioxol-5-yloxy)-3-{[(2-chlorophenyl)carbonyl]amino}benzoate
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Overview
Description
ETHYL 4-(2H-1,3-BENZODIOXOL-5-YLOXY)-3-(2-CHLOROBENZAMIDO)BENZOATE is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzodioxole moiety, a chlorobenzamide group, and an ethyl ester functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(2H-1,3-BENZODIOXOL-5-YLOXY)-3-(2-CHLOROBENZAMIDO)BENZOATE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the Chlorobenzamide Group: This step often involves the reaction of a chlorobenzoic acid derivative with an amine to form the amide bond.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-(2H-1,3-BENZODIOXOL-5-YLOXY)-3-(2-CHLOROBENZAMIDO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives.
Reduction: The chlorobenzamide group can be reduced to form amine derivatives.
Substitution: The chlorine atom in the chlorobenzamide group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamides.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its unique structural features.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 4-(2H-1,3-BENZODIOXOL-5-YLOXY)-3-(2-CHLOROBENZAMIDO)BENZOATE would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzodioxole moiety could be involved in binding interactions, while the chlorobenzamide group might influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
ETHYL 4-(2H-1,3-BENZODIOXOL-5-YLOXY)-3-(2-FLUOROBENZAMIDO)BENZOATE: Similar structure but with a fluorine atom instead of chlorine.
ETHYL 4-(2H-1,3-BENZODIOXOL-5-YLOXY)-3-(2-BROMOBENZAMIDO)BENZOATE: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
The unique combination of the benzodioxole moiety and the chlorobenzamide group in ETHYL 4-(2H-1,3-BENZODIOXOL-5-YLOXY)-3-(2-CHLOROBENZAMIDO)BENZOATE may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C23H18ClNO6 |
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Molecular Weight |
439.8 g/mol |
IUPAC Name |
ethyl 4-(1,3-benzodioxol-5-yloxy)-3-[(2-chlorobenzoyl)amino]benzoate |
InChI |
InChI=1S/C23H18ClNO6/c1-2-28-23(27)14-7-9-19(31-15-8-10-20-21(12-15)30-13-29-20)18(11-14)25-22(26)16-5-3-4-6-17(16)24/h3-12H,2,13H2,1H3,(H,25,26) |
InChI Key |
AQXJZBWMRDTGBS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)OC2=CC3=C(C=C2)OCO3)NC(=O)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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